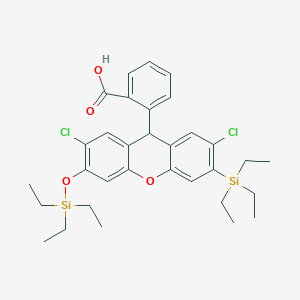
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with dichloro, triethylsilyl, and benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from the xanthene core. The introduction of dichloro groups, triethylsilyl groups, and benzoic acid moieties requires specific reagents and conditions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while silylation often involves the use of triethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The dichloro and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized xanthene derivative, while substitution could result in a compound with different substituents on the xanthene core.
Scientific Research Applications
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a fluorescent probe due to its xanthene core, which is known for its fluorescence properties.
Industry: Uses in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The xanthene core’s fluorescence can be utilized in imaging techniques to study cellular processes.
Comparison with Similar Compounds
Similar Compounds
2’,7’-Dichlorofluorescein: A related compound with similar fluorescence properties.
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine B: A xanthene-based dye with applications in fluorescence microscopy.
Uniqueness
2-(2,7-Dichloro-3-(triethylsilyl)-6-((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of triethylsilyl groups, in particular, can enhance its stability and modify its interactions with other molecules.
Properties
Molecular Formula |
C32H40Cl2O4Si2 |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
2-(2,7-dichloro-3-triethylsilyl-6-triethylsilyloxy-9H-xanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C32H40Cl2O4Si2/c1-7-39(8-2,9-3)30-20-28-24(18-26(30)34)31(21-15-13-14-16-22(21)32(35)36)23-17-25(33)29(19-27(23)37-28)38-40(10-4,11-5)12-6/h13-20,31H,7-12H2,1-6H3,(H,35,36) |
InChI Key |
SJPFKCUKZCYSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)O[Si](CC)(CC)CC)Cl)C4=CC=CC=C4C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


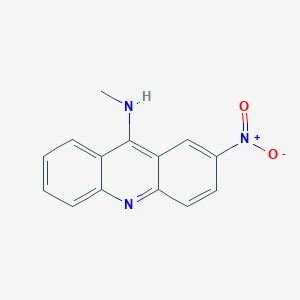
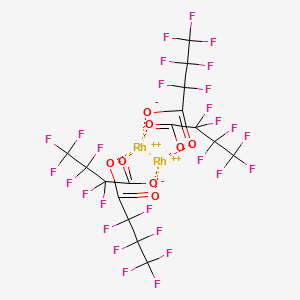
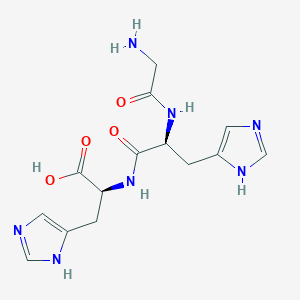
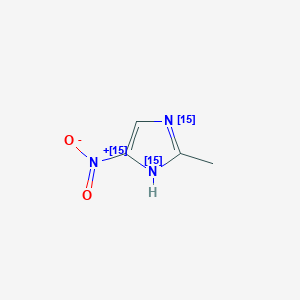
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
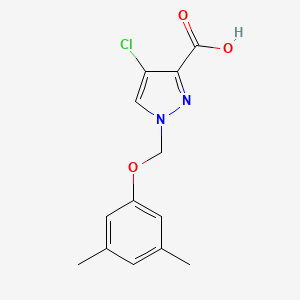
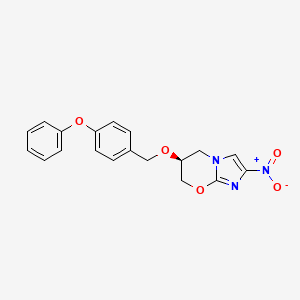
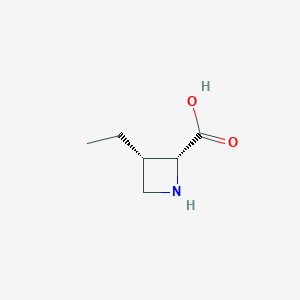




![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
